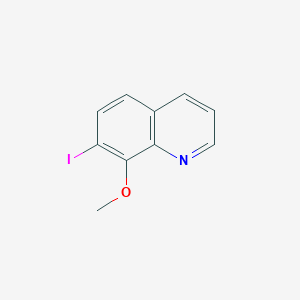

7-Iodo-8-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The significance of the quinoline scaffold is underscored by its presence in a wide array of pharmaceuticals and biologically active compounds. rsc.orgorientjchem.org Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.org This remarkable diversity stems from the unique electronic and steric properties of the quinoline ring system, which can be fine-tuned through the introduction of various substituents. orientjchem.orgbrieflands.com The ability to modify the quinoline structure allows chemists to optimize properties such as solubility, bioavailability, and target selectivity, making it a highly attractive framework for drug discovery and development. orientjchem.org Beyond medicine, quinoline derivatives are also utilized in materials science, for example, in the production of dyes and pigments, and as ligands in coordination chemistry.

Overview of Functionalized Quinoline Derivatives in Research

Functionalized quinoline derivatives are a major focus of modern chemical research due to their wide-ranging potential. frontiersin.orgnih.gov The introduction of different functional groups onto the quinoline core can dramatically alter its chemical reactivity and biological profile. rsc.orgbrieflands.com For instance, the position and nature of substituents can influence the molecule's ability to interact with biological targets, such as enzymes and receptors. rsc.orgnih.gov

Researchers are actively exploring novel synthetic routes to access new functionalized quinolines, including more efficient and environmentally friendly methods. frontiersin.orgnih.gov These efforts aim to expand the chemical space of quinoline derivatives, providing new candidates for drug development and other applications. researchgate.net The study of structure-activity relationships (SAR) is a key aspect of this research, helping to elucidate how specific structural modifications impact biological activity. rsc.orgnih.gov

Structural and Synthetic Precursors to 7-Iodo-8-methoxyquinoline: The 8-Methoxyquinoline (B1362559) and 8-Hydroxyquinoline (B1678124) Frameworks

The synthesis of this compound relies on key precursors, primarily 8-methoxyquinoline and its parent compound, 8-hydroxyquinoline.

8-Hydroxyquinoline: Also known as oxine, 8-hydroxyquinoline is a versatile bidentate chelating agent widely used in analytical and coordination chemistry for the determination and extraction of metal ions. ajchem-a.comresearchgate.netscispace.com It can coordinate with many metals through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. ajchem-a.comscirp.org This chelating ability is a cornerstone of its application in various fields, including the development of fluorescent sensors and materials with specific electronic properties. researchgate.netsolubilityofthings.com 8-Hydroxyquinoline and its derivatives are known to exhibit a range of biological activities, including antifungal and antibacterial properties. scispace.commdpi.com

8-Methoxyquinoline: This derivative is typically synthesized from 8-hydroxyquinoline. researchgate.netchemsrc.com The methoxy (B1213986) group at the 8-position is an electron-donating group, which influences the electronic properties of the quinoline ring system. 8-Methoxyquinoline serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. For instance, it is the direct precursor for the iodination step to produce this compound. The presence of the methoxy group directs the iodination to specific positions on the quinoline ring.

The synthesis of this compound generally involves the iodination of 8-methoxyquinoline. A common method for this transformation is the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agent.

Research Gaps and Future Directions for this compound

While the broader family of quinoline derivatives has been extensively studied, research specifically focused on this compound is less prevalent. This presents several opportunities for future investigation.

A primary research gap is the comprehensive evaluation of its biological activity profile. While related compounds have shown promise, dedicated studies are needed to explore the potential of this compound as an anticancer, antimicrobial, or neuroprotective agent. Its unique substitution pattern, with an iodine atom at the 7-position and a methoxy group at the 8-position, could lead to novel biological activities or improved properties compared to other quinoline derivatives.

Further exploration of its utility as a synthetic intermediate is also warranted. The iodine atom at the 7-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of novel and structurally diverse quinoline derivatives that are not easily accessible through other routes. Investigating its coordination chemistry and potential applications in materials science, such as in the development of new ligands for catalysis or functional materials, represents another promising avenue for future research.

Physicochemical Properties of Related Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5,7-Diiodo-8-hydroxyquinoline | C₉H₅I₂NO | 396.95 | >200 (decomposes) sigmaaldrich.com |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | C₉H₆INO₄S | 364.12 | Not applicable |

Synthetic Precursors

| Precursor | CAS Number | Molecular Formula |

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO chemsrc.com |

| 8-Methoxyquinoline | 938-33-0 | C₁₀H₉NO chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodo-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJSYSVZUXDYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569749 | |

| Record name | 7-Iodo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36749-00-5 | |

| Record name | 7-Iodo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Iodo 8 Methoxyquinoline and Its Analogues

Electrophilic Halogenation Strategies for Regioselective Iodination of 8-Methoxyquinoline (B1362559)

The introduction of an iodine atom at a specific position on the 8-methoxyquinoline scaffold is a key synthetic challenge. The methoxy (B1213986) group at the C-8 position is an ortho-, para-directing group, meaning it activates the C-5 and C-7 positions for electrophilic substitution. However, achieving selectivity for the C-7 position to produce 7-iodo-8-methoxyquinoline requires carefully controlled reaction conditions.

Direct iodination of 8-methoxyquinoline can be employed to introduce an iodine atom onto the quinoline (B57606) ring. The electron-donating nature of the methoxy group at the C-8 position directs incoming electrophiles to the C-5 and C-7 positions. wuxiapptec.com The regioselectivity of this reaction can be influenced by the choice of iodinating agent and reaction conditions. For instance, the use of iodine monochloride (ICl) in acetic acid has been explored, although it may lead to a mixture of products, including the 5-iodo isomer. vulcanchem.com In contrast, direct iodination of the related 8-hydroxyquinoline (B1678124) with reagents like sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl) has been shown to favor iodination at the 5-position. vulcanchem.comgoogle.com A radical-based direct C-H iodination protocol has also been developed for quinolines, which shows C-3 selectivity. rsc.orgrsc.org

| Starting Material | Reagent(s) | Position of Iodination | Reference(s) |

| 8-Methoxyquinoline | Iodine Monochloride (ICl) | C-5 (major), C-7 | vulcanchem.com |

| 8-Hydroxyquinoline | Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) | C-5 | vulcanchem.comgoogle.com |

| Quinoline | Radical Iodination | C-3 | rsc.orgrsc.org |

This table summarizes direct iodination techniques for quinoline derivatives.

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heterocyclic compounds. organic-chemistry.orgscispace.com It is often used in the presence of an acid catalyst, such as trifluoroacetic acid, which enhances its reactivity. organic-chemistry.org The use of NIS for the iodination of 8-methoxyquinoline can provide a degree of regiocontrol. wuxiapptec.com For the analogous 8-hydroxyquinoline, iodination with NIS has been shown to yield 5,7-diiodo-8-hydroxyquinoline, indicating iodination at both the C-5 and C-7 positions. researchgate.net The reaction conditions, including the solvent and catalyst, can be tuned to favor the desired isomer. organic-chemistry.org For example, a patent describes a one-pot method for preparing clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and diiodoquinol, where N-iodosuccinimide is used for the C-7 iodination step. google.com

Research has shown that various methoxy-substituted aromatic compounds can be regioselectively iodinated with NIS in the presence of a catalytic amount of trifluoroacetic acid, resulting in excellent yields under mild conditions. organic-chemistry.org This suggests a viable pathway for the synthesis of this compound.

Direct Iodination Techniques

Synthesis of Iodinated 8-Hydroxyquinoline Derivatives as Precursors or Related Structures

Iodinated 8-hydroxyquinoline derivatives are important compounds in their own right and can also serve as precursors for the synthesis of this compound through subsequent methylation of the hydroxyl group.

The Skraup and Friedländer syntheses are classical methods for the construction of the quinoline ring system. scispace.com

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. google.comacs.org To synthesize an iodinated 8-hydroxyquinoline, one could start with an appropriately substituted aminophenol. For example, 8-hydroxyquinoline itself can be prepared from 2-aminophenol (B121084) via the Skraup synthesis. chemicalbook.combionity.com

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone or aldehyde). iipseries.orgwikipedia.org This method offers a versatile route to substituted quinolines. rsc.orgnih.gov A microwave-enhanced, catalyst-free Friedländer synthesis has been developed for the rapid assembly of diverse 8-hydroxyquinolines with improved yields. nih.gov By selecting appropriately halogenated starting materials, this method can be adapted to produce iodinated 8-hydroxyquinoline derivatives. nih.gov

| Method | Description | Starting Materials Example | Reference(s) |

| Skraup Synthesis | Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. | 2-Aminophenol, Glycerol | chemicalbook.combionity.com |

| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. | 2-Aminobenzaldehyde, Ketone | iipseries.orgwikipedia.org |

This table provides an overview of the Skraup and Friedländer methods for quinoline synthesis.

Alternative methods for introducing a hydroxyl group onto a pre-formed quinoline ring include diazotization and alkali fusion. scispace.com

Diazotization of an aminoquinoline, such as 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt, can yield the corresponding hydroxyquinoline. scispace.com This method could be applied to a 7-iodo-8-aminoquinoline to produce 7-iodo-8-hydroxyquinoline. The synthesis of 7-amino-8-hydroxyquinoline has been reported, which could potentially be iodinated and then subjected to diazotization, although this is a more circuitous route. acs.org Azo dyes derived from 8-hydroxyquinoline can be synthesized via diazotization of an aromatic amine followed by a coupling reaction. semanticscholar.orgderpharmachemica.comrsc.org

Alkali fusion of a quinoline sulfonic acid is another established method. For instance, 8-hydroxyquinoline can be prepared from quinoline-8-sulfonic acid. bionity.com To obtain a 7-iodo derivative, one would need to start with 7-iodoquinoline-8-sulfonic acid. The synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has been reported, starting from 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. researchgate.net

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. mdpi.com In the context of 8-hydroxyquinoline, the C-7 position is activated for electrophilic substitution and is the predominant site for the Mannich reaction. nih.gov This reaction introduces an aminomethyl group at the C-7 position. mdpi.com

While the Mannich reaction does not directly introduce an iodine atom, it is a powerful tool for the C-7 functionalization of the 8-hydroxyquinoline scaffold. mdpi.comnih.gov The resulting 7-aminomethyl-8-hydroxyquinoline derivatives are themselves a class of biologically interesting compounds. rsc.org For example, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline has been synthesized via a modified Mannich reaction. rsc.org It is conceivable that a subsequent transformation, such as a Sandmeyer-type reaction on a primary amino derivative, could be used to introduce an iodine atom at the C-7 position, although this is not a direct or commonly reported route for synthesizing 7-iodo-8-hydroxyquinoline.

Diazotization and Alkali Fusion Approaches

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Iodo Moiety

The iodine atom at the C-7 position of the this compound scaffold serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond towards oxidative addition with palladium(0) complexes makes it an ideal site for selective functionalization, enabling the synthesis of a diverse array of derivatives. nih.gov This approach is favored over reactions involving bromo or chloro-substituents due to the weaker C-I bond strength, which facilitates the catalytic cycle under milder conditions. nih.gov

Suzuki Cross-Coupling Methodologies for Aryl-Quinoline Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. scirp.orgmdpi.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgxisdxjxsu.asia The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org

In the context of quinoline chemistry, the Suzuki coupling has been effectively used to synthesize various aryl-substituted quinolines. While direct examples for this compound are not extensively detailed in the cited literature, the successful application of this methodology to structurally similar iodo- and bromo-quinolines provides a strong basis for its feasibility. For instance, research has demonstrated the one-pot borylation of 8-bromo/chloroquinolines followed by Suzuki-Miyaura coupling with aryl halides to produce 8-arylquinolines in high yields. mdpi.compreprints.orgresearchgate.net Similarly, 2-aryl-4-chloro-3-iodoquinolines have been successfully coupled with arylboronic acids to form 2,3-diaryl-4-chloroquinolines. nih.gov

The synthesis of 7-aryl-8-methoxyquinolines from this compound would typically involve reacting it with an appropriate arylboronic acid. The reaction conditions generally require a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, NaOH, K₃PO₄), and a suitable solvent system like DMF/water or dioxane. preprints.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Quinolines

| Quinoline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline | nih.gov |

| 8-Bromoquinoline | Aryl halide (via borylation) | PdCl₂(dppf) | K₃PO₄ | Dioxane | 8-Arylquinoline | preprints.orgresearchgate.net |

| 8-Iodo flavonoid | Arylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 8-Aryl flavonoid | mdpi.com |

This table presents generalized conditions from related reactions to illustrate the typical parameters for Suzuki-Miyaura coupling on the quinoline core.

Carbonylation and Aminocarbonylation Reactions of Iodinated Quinolines

Palladium-catalyzed carbonylation reactions offer a direct route to introduce carbonyl-containing functional groups, such as amides and esters, onto an aromatic core. mdpi.comresearchgate.net These reactions utilize carbon monoxide (CO), which can be supplied as a gas or from a solid CO-releasing molecule like Co₂(CO)₈, as a C1 building block. nih.govsioc-journal.cn The aminocarbonylation of aryl iodides, in the presence of an amine as a nucleophile, is a particularly valuable transformation for synthesizing carboxamides.

Research has specifically demonstrated the aminocarbonylation of 5-chloro-7-iodo-8-methoxyquinoline. mdpi.comresearchgate.net In these reactions, palladium(0) catalysts, generated in situ, effectively catalyze the insertion of carbon monoxide and subsequent coupling with primary or secondary amines. mdpi.comresearchgate.net A noteworthy aspect of this transformation is the ability to control the selectivity between the formation of a simple amide (carboxamide) and an α-ketoamide. By adjusting the carbon monoxide pressure, the reaction can be shifted; for example, increasing CO pressure to 40 bar has been shown to favor the formation of the ketoamide product. mdpi.com

Furthermore, studies on the related compound 5,7-diiodo-8-benzyloxyquinoline have shown high regioselectivity in aminocarbonylation reactions. The reaction proceeds preferentially at the 5-position, leaving the 7-iodo functionality intact for potential subsequent modifications. mdpi.comresearchgate.netuc.pt This highlights the nuanced reactivity within the di-halogenated quinoline system and the potential for selective, stepwise functionalization.

Table 2: Aminocarbonylation of Iodinated Quinolines

| Substrate | Nucleophile | Catalyst | CO Pressure | Major Product Type | Key Finding | Reference |

| 5-Chloro-7-iodo-8-methoxyquinoline | Primary/Secondary Amines | In situ Pd(0) | 1-40 bar | Carboxamide or α-Ketoamide | Product selectivity is pressure-dependent. | mdpi.comresearchgate.net |

| 5,7-Diiodo-8-benzyloxyquinoline | Various Amines | In situ Pd(0) | High | 5-Carboxamido-7-iodo-8-benzyloxyquinoline | High regioselectivity for the C-5 position. | mdpi.comresearchgate.netuc.pt |

Derivatization Strategies Targeting the Methoxy Group or Quinoline Nitrogen

While cross-coupling reactions functionalize the iodo moiety, other strategies can modify the 8-methoxyquinoline core itself. These derivatizations can target the methoxy group or the quinoline nitrogen, or involve electrophilic substitution on the aromatic ring, which is heavily influenced by the existing substituents.

The methoxy group at the C-8 position is a strong activating group that directs electrophilic aromatic substitution primarily to the C-5 position. This has been exploited for the synthesis of various derivatives. For instance, 8-methoxyquinoline can be readily nitrated using a mixture of concentrated nitric and sulfuric acids to produce 5-nitro-8-methoxyquinoline in good yield. nnpub.orgresearchgate.netnih.gov This nitro derivative serves as a key intermediate. It can be subsequently reduced, for example using tin and hydrochloric acid, to 5-amino-8-methoxyquinoline. nnpub.org This amino group can then be further functionalized, such as by coupling with monochloroacetic acid to yield 8-methoxyquinoline-5-amino acetic acid. nnpub.org

Another example of derivatization influenced by the methoxy group is sulfonation. 8-methoxyquinoline derivatives have been shown to undergo sulfonation at the 5-position, leading to compounds with potential biological applications. nih.gov

Direct derivatization of the methoxy group itself, such as O-demethylation to the corresponding 8-hydroxyquinoline, is a common transformation in natural product synthesis and medicinal chemistry. While not explicitly detailed for this compound in the provided sources, this reaction is fundamental. The resulting 8-hydroxyquinoline (oxine) unit is a classic and powerful metal-chelating agent. google.com The nitrogen and oxygen atoms of the oxine group act as bidentate ligands, capable of binding to a wide range of metal ions. google.com

Modification of the quinoline nitrogen is another potential derivatization pathway. This can include N-alkylation to form quaternary quinolinium salts or N-oxidation to form quinoline N-oxides, which can alter the electronic properties and reactivity of the entire heterocyclic system.

Molecular Structure Elucidation and Spectroscopic Characterization of 7 Iodo 8 Methoxyquinoline Systems

Advanced Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

The FT-IR spectrum of 7-iodo-8-methoxyquinoline is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While specific data for this compound is not available, analysis of related structures such as 3-iodo-8-methoxyquinoline (B11842917) and other halogenated quinolines allows for the prediction of key vibrational modes.

The high-frequency region of the spectrum would be dominated by C-H stretching vibrations of the aromatic quinoline (B57606) ring and the methyl group of the methoxy (B1213986) substituent, typically appearing between 3100 and 2800 cm⁻¹. The C-H stretching of the aromatic rings is expected around 3100-3000 cm⁻¹, while the methoxy group's symmetric and asymmetric C-H stretches would be observed in the 2950-2850 cm⁻¹ range.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the quinoline ring are anticipated to produce strong bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group is expected to give rise to a strong absorption band around 1260-1240 cm⁻¹. The C-I stretching vibration is typically found in the lower frequency region of the spectrum, usually below 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methoxy C-H Stretch | 2950 - 2850 |

| C=C and C=N Stretch | 1600 - 1400 |

| C-O (Methoxy) Stretch | 1260 - 1240 |

Note: The data in this table is predicted based on the analysis of related compounds and not from direct experimental measurement on this compound.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the quinoline ring system. The symmetric vibrations of the molecule, particularly those involving the aromatic rings, would be prominent. The C-I bond, being a heavy atom bond, is also expected to produce a detectable Raman signal at low frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound would display distinct signals for each of the protons on the quinoline ring and the methoxy group. Based on data from the closely related compound, 5-chloro-7-iodo-8-methoxyquinoline, the following predictions can be made.

The methoxy group protons (-OCH₃) would appear as a singlet, typically in the upfield region around 4.0-4.2 ppm. The aromatic protons would resonate in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the iodo and methoxy substituents. The proton at position 2 (H-2) is expected to be the most downfield, likely appearing as a doublet of doublets. The protons at positions 3, 4, 5, and 6 would have chemical shifts and multiplicities determined by their coupling with neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.9 | dd |

| H-3 | ~7.6 | dd |

| H-4 | ~8.5 | dd |

| H-5 | ~7.8 | d |

| H-6 | ~7.2 | d |

Note: The data in this table is predicted based on the analysis of related compounds, primarily 5-chloro-7-iodo-8-methoxyquinoline, and not from direct experimental measurement on this compound. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals would be expected for the quinoline ring carbons and one for the methoxy carbon.

Drawing from the data for 5-chloro-7-iodo-8-methoxyquinoline, the carbon of the methoxy group (-OCH₃) would resonate around 60-62 ppm. The carbon atom attached to the iodine (C-7) would be significantly shielded and appear at a lower chemical shift, predicted to be in the range of 85-90 ppm. The carbon attached to the methoxy group (C-8) would be deshielded, with a predicted chemical shift around 150-155 ppm. The remaining aromatic carbons would appear in the range of 110-150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~141 |

| C-5 | ~129 |

| C-6 | ~115 |

| C-7 | ~88 |

| C-8 | ~153 |

| C-8a | ~140 |

Note: The data in this table is predicted based on the analysis of related compounds, primarily 5-chloro-7-iodo-8-methoxyquinoline, and not from direct experimental measurement on this compound.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis

Electronic Absorption and Emission Spectroscopy

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound would be characterized by transitions involving the π-electron system of the quinoline ring. 8-Methoxyquinoline (B1362559) derivatives typically exhibit absorption maxima in the ultraviolet region, corresponding to π→π* transitions. The introduction of an iodine atom at the 7-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 8-methoxyquinoline.

While specific emission data for this compound is unavailable, many quinoline derivatives are known to be fluorescent. The emission properties would be influenced by the nature and position of the substituents. The heavy iodine atom could potentially lead to enhanced intersystem crossing, which might affect the fluorescence quantum yield. The emission spectrum would likely be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. bioglobax.com When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. bioglobax.comlibretexts.org The wavelengths at which absorption occurs correspond to the energy differences between these states and are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. vscht.cz

For quinoline and its derivatives, the UV-Vis spectrum is dominated by π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic ring system. libretexts.org The presence of substituents on the quinoline core, such as the iodo and methoxy groups in this compound, can significantly influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax). vscht.cz

A typical UV-Vis spectrum displays absorbance as a function of wavelength. libretexts.org Key data points recorded from the spectrum are the λmax, the wavelength of maximum absorbance, and the molar absorptivity (ε) at this wavelength, which is a measure of the probability of the electronic transition. bioglobax.com These values are crucial for both qualitative identification and quantitative analysis.

Interactive Data Table: Typical UV-Vis Absorption Data for Substituted Quinolines

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition(s) |

| Quinoline | ~313 | ~3,500 | Ethanol | π → π |

| 8-Methoxyquinoline | ~310 | ~3,200 | Ethanol | π → π |

| 7-Iodo-8-hydroxyquinoline | Not specified | Not specified | Various | π → π, n → π |

Fluorescence Spectroscopic Investigations

Fluorescence spectroscopy provides further insights into the electronic structure and excited state properties of molecules like this compound. Fluorescence is the emission of light from a molecule after it has absorbed light and entered an excited singlet state. acs.org This process is highly sensitive to the molecular structure and its environment.

Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their fluorescent properties, often forming highly fluorescent chelates with metal ions. acs.orguci.edu The introduction of substituents can significantly alter the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. acs.org For instance, the fluorescence of 8-hydroxyquinoline derivatives can be quenched by heavy atoms like iodine due to the "heavy-atom effect," which promotes intersystem crossing to a non-emissive triplet state. However, the methoxy group may counteract this effect to some extent.

The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. The position of the emission maximum and the fluorescence intensity are key parameters. Studies on related compounds, such as 8-hydroxyquinoline derivatives, have shown that their fluorescence is influenced by factors like solvent polarity and pH. acs.orguci.edu For example, some 8-hydroxyquinoline-based complexes exhibit intense yellowish-green fluorescence in THF solutions. researchgate.net The investigation of this compound's fluorescence would reveal information about its excited state deactivation pathways and its potential as a fluorescent probe.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. mcmaster.casavemyexams.com In a mass spectrometer, a molecule is first vaporized and then ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron from the molecule, creating a positively charged molecular ion (M•+). libretexts.org

The molecular ion peak in the mass spectrum gives the exact molecular weight of the compound. savemyexams.com For this compound (C10H8INO), the expected molecular weight can be calculated from the atomic masses of its constituent atoms.

The high energy of the ionization process often causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral radicals. libretexts.org The mass spectrometer detects only the charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). savemyexams.com

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. mcmaster.ca For methoxyquinolines, characteristic fragmentation patterns have been observed. mcmaster.ca A common fragmentation pathway for compounds containing a methoxy group is the loss of a methyl radical (•CH3) or a formaldehyde (B43269) molecule (CH2O). The fragmentation of the quinoline ring itself can also occur, leading to a series of characteristic peaks. The presence of the iodine atom will also influence the fragmentation, potentially leading to the loss of an iodine radical (•I). Analyzing these fragmentation pathways allows for the confirmation of the structure of this compound.

Interactive Data Table: Predicted Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 285 | [C10H8INO]•+ (Molecular Ion) | - |

| 270 | [C9H5INO]•+ | •CH3 |

| 255 | [C10H8NO]+ | •I |

| 158 | [C10H8NO]+ | I |

| 143 | [C9H5NO]+ | •CH3 |

| 128 | [C9H6N]+ | CO |

Note: This table represents a prediction of possible fragmentation patterns based on general principles of mass spectrometry. Actual experimental data would be required for confirmation.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.comrigaku.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

For a compound like this compound, single-crystal X-ray diffraction would be the ideal method. This involves irradiating a single, well-ordered crystal with a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the exact positions of all atoms can be determined. rigaku.com

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be utilized. rsc.org PXRD involves analyzing the diffraction pattern from a powdered sample containing a multitude of small crystallites in random orientations. While more complex to analyze, PXRD can still provide valuable information about the crystal system, unit cell dimensions, and phase purity of the material. americanpharmaceuticalreview.comrsc.org

The crystal structure of the related compound, 7-iodo-8-hydroxyquinoline, has been determined by X-ray diffraction. researchgate.netresearchgate.net It was found to be monoclinic with the space group P21/n. researchgate.net The analysis revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. researchgate.net A similar analysis of this compound would elucidate its solid-state conformation and packing arrangement, revealing how the molecules interact with each other in the crystal lattice. This information is crucial for understanding its physical properties.

Interactive Data Table: Crystallographic Data for 7-Iodo-8-hydroxyquinoline (as a reference)

| Parameter | Value |

| Chemical Formula | C9H6INO |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.8780(8) |

| b (Å) | 13.095(1) |

| c (Å) | 8.8957(9) |

| β (°) | 107.66(1) |

| Volume (ų) | 874.5 |

| Z (molecules/unit cell) | 4 |

Source: researchgate.net

Computational and Theoretical Investigations of 7 Iodo 8 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and reactivity of quinoline (B57606) derivatives. By calculating various quantum chemical parameters, researchers can predict the molecule's behavior in chemical reactions and its potential applications.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap, Ionization Potential, and Electron Affinity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). sci-hub.se

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small gap indicates a more reactive and polarizable molecule. sci-hub.se For related 8-hydroxyquinoline (B1678124) derivatives, DFT calculations have been employed to determine these values, providing insights into their stability and reactivity. uantwerpen.be

Table 1: Frontier Molecular Orbital Properties of a Related 8-Hydroxyquinoline Derivative (5-chloro-7-iodo-8-hydroxyquinoline)

| Parameter | Value (eV) |

| HOMO Energy | -5.891 |

| LUMO Energy | -5.091 |

| HOMO-LUMO Gap (ΔE) | 0.80 |

| Ionization Potential (I) | 5.891 |

| Electron Affinity (A) | 5.091 |

Data adapted from a study on 5-chloro-7-iodo-8-hydroxyquinoline, a structurally similar compound, to illustrate the typical values obtained from DFT calculations. uantwerpen.be

Chemical Potential, Electronegativity, and Global Hardness Assessments

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), and global hardness (η), are derived from the HOMO and LUMO energies and provide further understanding of a molecule's reactivity.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): This is the power of an atom or a group of atoms in a molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ).

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. sci-hub.se

For a related compound, 5-chloro-7-iodo-8-hydroxyquinoline, the calculated global hardness was found to be 0.4 eV. uantwerpen.be These parameters are instrumental in predicting the reactivity and stability of molecules like 7-iodo-8-methoxyquinoline. sci-hub.seuantwerpen.be

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is estimated using second-order perturbation theory. uni-muenchen.de Larger E(2) values indicate stronger interactions. For instance, in related 8-hydroxyquinoline systems, NBO analysis has revealed significant stabilization energies arising from the interaction of lone pair orbitals on oxygen and nitrogen atoms with antibonding orbitals of adjacent bonds. These interactions lead to electron delocalization across the quinoline ring, which is crucial for the molecule's electronic properties and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netmdpi.com The MEP map displays different potential values with different colors. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas correspond to regions of neutral potential. nih.gov

For quinoline derivatives, MEP analysis often reveals that the regions around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group are the most electron-rich (negative potential), making them likely sites for interactions with electrophiles. uantwerpen.be Conversely, the hydrogen atoms of the aromatic ring typically exhibit positive potential, indicating their susceptibility to nucleophilic attack. uantwerpen.be

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes and intermolecular interactions. rsc.orgrsc.org

For molecules like this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable geometries. These simulations are particularly useful for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules. rsc.orgnih.gov For instance, MD simulations have been used to investigate the interaction of the related compound clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) with metal ions and its potential role in biological systems. rsc.org The simulations can reveal details about the coordination environment and the stability of the resulting complexes. rsc.orgrsc.org

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. uantwerpen.bersc.org These theoretical predictions are highly valuable for interpreting and assigning experimental spectra.

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to make unambiguous assignments of the fundamental vibrational modes of the molecule. uantwerpen.be For quinoline derivatives, DFT calculations have shown good agreement with experimental data, aiding in the detailed analysis of their vibrational spectra. uantwerpen.be

Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can assist in the structural elucidation of newly synthesized compounds. By comparing the calculated shifts with experimental values, the chemical structure can be confirmed.

Theoretical Studies on Non-Linear Optical (NLO) Properties

As of the latest available data, there are no specific theoretical studies in the reviewed scientific literature that investigate the non-linear optical (NLO) properties of this compound.

Research on analogous compounds, such as 5-chloro-7-iodo-8-hydroxyquinoline, has shown that quinoline derivatives can exhibit NLO properties. uantwerpen.be Computational techniques like DFT are typically used to calculate key NLO parameters, including:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response, which is crucial for applications like second-harmonic generation.

For a molecule to possess significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by an electric field, leading to a large change in the dipole moment and a high hyperpolarizability value.

In the case of this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the iodine atom (-I) can act as a weak electron-withdrawing group. The quinoline ring itself provides the π-conjugated system. Theoretical calculations would be necessary to quantify the extent of intramolecular charge transfer and predict the magnitude of the NLO response. Such a study would involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and hyperpolarizability tensors using a suitable level of theory and basis set.

Without dedicated computational studies on this compound, any discussion of its specific NLO properties would be purely speculative. Further research is required to determine its potential as an NLO material.

Reactivity and Mechanistic Studies of 7 Iodo 8 Methoxyquinoline in Organic Transformations

Pathways Involving the Iodine Substituent

The iodine atom at the 7-position of the 8-methoxyquinoline (B1362559) scaffold is the primary locus of its reactivity, enabling a range of transformations critical to the synthesis of more complex molecules.

Dehydroiodination Reactions

Dehydroiodination, the removal of hydrogen and iodine atoms, has been observed in quinoline (B57606) systems, particularly under catalytic conditions. For instance, the unprotected 5,7-diiodo-8-hydroxyquinoline has been shown to undergo dehydroiodination, resulting in 8-hydroxyquinoline (B1678124) as a major product. uc.ptuc.pt This type of reaction can also occur as a competing pathway in other transformations. uc.pt In palladium-catalyzed aminocarbonylation reactions of 5,7-diiodo-8-hydroxyquinoline, either complete or partial dehydroiodination can occur, leading to 8-hydroxyquinoline or iodo-8-hydroxyquinoline isomers, respectively. uc.pt The mechanism for this formal dehydroiodination involves the amine reactant as the source of hydrogen. uc.pt

Molecular iodine itself can mediate cyclodehydroiodination reactions in various organic systems, highlighting the dual role of iodine as both a substituent and a reagent in promoting such transformations. nih.gov

Iodine as a Leaving Group in Nucleophilic Substitution

The iodine atom in 7-iodo-8-methoxyquinoline serves as an effective leaving group in nucleophilic substitution reactions. libretexts.org This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups onto the quinoline core. In the broader context of nucleophilic aromatic substitution (NAS), halogen substituents, including iodine, are displaced by a nucleophile. masterorganicchemistry.com The rate of these reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

While a good nucleophile is generally a poor leaving group, the nature of the solvent and the stability of the resulting intermediate play crucial roles. yale.edu In the case of iodo-aromatics, the polarizability of the iodine atom can enhance intermolecular interactions, making it a favorable component in catalytic processes. vulcanchem.com The substitution of the iodo group is a key step in the functionalization of quinoline derivatives. For example, in palladium-catalyzed reactions, the iodoarene functionality is a versatile handle for introducing new groups. uc.ptresearchgate.net It is important to note that in some systems with multiple leaving groups, such as 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline, the dimethylamino group can be a surprisingly better leaving group than the methoxy (B1213986) group in certain nucleophilic substitutions. researchgate.net

Role as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. researchgate.net Derivatives of 8-hydroxyquinoline, the parent scaffold of this compound, are frequently employed in MCRs. nih.gov For instance, the Betti-reaction, a type of MCR, is used to synthesize a variety of 7-aminomethylated 8-hydroxyquinoline derivatives. nih.gov

The reactivity of the C-7 position of the 8-hydroxyquinoline core makes it suitable for such reactions. nih.gov A three-component reaction involving 8-hydroxyquinoline, isatin, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) has been developed to produce functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. rhhz.net This reaction proceeds through a proposed mechanism involving a Michael addition of the 8-hydroxyquinoline enolate to an isatylidene intermediate, followed by intramolecular cyclization. rhhz.net While direct examples involving this compound in MCRs are less documented in the provided search results, its structural similarity to reactive 8-hydroxyquinoline derivatives suggests its potential as a key intermediate in the synthesis of novel, complex heterocyclic systems through MCR strategies. researchgate.netnih.gov

Investigation of Intermolecular Interactions

The iodine atom in this compound and related compounds plays a significant role in directing intermolecular interactions, which are crucial for the formation of supramolecular structures.

Weak I···H and I···C Interactions

Studies on related iodoquinoline complexes have revealed the presence of weak intermolecular interactions involving the iodine atom. Specifically, weak I···H and I···C interactions have been identified in the crystal structure of a cobalt(II) complex of 7-iodo-8-hydroxyquinoline-5-sulfonate (ferron). oup.com These interactions, along with steric factors, contribute to the self-assembly of the complex. oup.com The polarizability of the iodine atom is a key factor that enhances these types of intermolecular contacts. vulcanchem.com

Supramolecular Assembly Driven by Iodine-mediated Contacts

The intermolecular forces involving iodine are instrumental in the formation of larger, ordered structures. The self-assembly of a dimeric cobalt(II) complex of ferron is driven by a combination of weak I···H and I···C interactions and complementary steric requirements for I···I contacts. oup.com This demonstrates the versatile nature of the iodine atom in guiding supramolecular assembly. oup.com

In a broader sense, the interplay of various non-covalent forces, including coordination bonds, π–π stacking, and hydrogen bonding, governs the supramolecular self-assembly of related 7-iodo-8-hydroxyquinoline-5-sulfonato complexes. researchgate.netpsu.edu The crystal structures of these complexes are often stabilized by extensive networks of these interactions. researchgate.net While not directly involving this compound, these findings on structurally similar compounds underscore the importance of the iodine substituent in crystal engineering and the formation of supramolecular architectures. oup.comresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Quinoline Moiety

The reactivity of the quinoline ring in this compound is a nuanced interplay of the inherent electronic properties of the bicyclic heteroaromatic system and the directing effects of its substituents: the iodo group at the C-7 position and the methoxy group at the C-8 position. These substituents modulate the electron density and steric accessibility of the various positions on the quinoline core, thereby dictating the regioselectivity of electrophilic and nucleophilic attacks.

The quinoline system itself is characterized by two fused rings with distinct electronic characteristics. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions 2 and 4. Conversely, the benzene (B151609) ring is comparatively electron-rich and behaves more like a typical aromatic ring, readily undergoing electrophilic substitution.

The substituents on the this compound molecule further refine this reactivity profile. The methoxy group at C-8 is a powerful electron-donating group through resonance (+R effect), significantly increasing the electron density of the benzene portion of the quinoline, especially at the ortho (C-7) and para (C-5) positions. The iodine atom at C-7 exerts a dual electronic influence: it is electron-withdrawing through induction (-I effect) due to its electronegativity, but it can also be a weak electron-donating group through resonance (+R effect) via its lone pairs. It also introduces significant steric bulk around the C-7 position.

Electrophilic Reactivity

The strong activating effect of the 8-methoxy group dominates the electrophilic reactivity of this compound. This substituent strongly directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the C-7 position (ortho) is already occupied by an iodine atom. Therefore, electrophilic aromatic substitution is overwhelmingly directed to the C-5 position (para), which is vacant and activated.

Studies on the related compound, 8-methoxyquinoline, confirm this directing effect. For instance, the sulfonation of 8-methoxyquinoline with chlorosulfonic acid results in the formation of 8-methoxyquinoline-5-sulfonyl chloride, demonstrating a strong preference for substitution at the C-5 position. nih.gov Similarly, direct iodination of 8-methoxyquinoline has been shown to yield 5-iodo-8-methoxyquinoline, further highlighting the C-5 position as the primary site for electrophilic attack due to resonance stabilization of the intermediate arenium ion by the 8-methoxy group. vulcanchem.com

While the pyridine ring is generally deactivated towards electrophiles, the presence of an existing iodine atom at C-7 and the strong activating group at C-8 makes electrophilic attack on the electron-deficient ring even less likely compared to substitution at the activated C-5 position.

Nucleophilic Reactivity

The nucleophilic reactivity of this compound can be considered at two main sites: the electron-deficient pyridine ring and the carbon atom bearing the iodo substituent.

Attack on the Pyridine Ring : The C-2 and C-4 positions of the quinoline nucleus are inherently electrophilic and can be susceptible to attack by strong nucleophiles. However, reactions of this type often require harsh conditions or specific activation of the ring.

Substitution of the Iodo Group : The iodine atom at the C-7 position is an excellent leaving group, making this site a prime target for nucleophilic substitution. While direct nucleophilic aromatic substitution (SNAr) is possible, it is generally disfavored in this case because the C-7 position is on the electron-rich benzene ring, and the adjacent methoxy group is electron-donating, which destabilizes the Meisenheimer complex intermediate required for an SNAr mechanism.

A more synthetically valuable pathway for the functionalization of the C-7 position involves transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition by palladium, copper, and other transition metal catalysts. This enables a wide array of transformations, including:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling : Reaction with alkenes.

Sonogashira Coupling : Reaction with terminal alkynes.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

Iodofunctionalized organic molecules are well-established as versatile intermediates in synthetic chemistry precisely because of the facility with which the iodo substituent facilitates carbon-carbon bond formation and metal exchange. researchgate.net The reactivity of the iodo group allows this compound to serve as a valuable building block for the synthesis of more complex, highly functionalized quinoline derivatives. smolecule.com

Coordination Chemistry and Metal Complexation of 7 Iodo 8 Methoxyquinoline and Its Derivatives

Ligand Design Principles for Metal Chelation

The design of ligands based on the 8-quinoline framework is a cornerstone of coordination chemistry, owing to the scaffold's versatile binding capabilities. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, a close analog of 7-iodo-8-methoxyquinoline, is a well-established bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. uab.catscispace.comnih.govscirp.org This N,O-donor set forms a stable five-membered chelate ring with the metal center, a structural motif that is fundamental to its strong coordination ability. nih.govmdpi.com

For this compound, the design principles are analogous. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group at the 8-position serve as the primary coordination sites. The introduction of substituents at the 5 and 7 positions, such as the iodo group in this case, significantly influences the ligand's electronic properties, steric hindrance, and ultimately, the stability and reactivity of the resulting metal complexes. vulcanchem.comnih.gov The iodine at position 7 introduces steric bulk and can modify the electrophilic character of the aromatic system. vulcanchem.com The methoxy group at position 8 is an electron-donating group through resonance, which can enhance the electron density on the oxygen atom, thereby influencing its donor capacity. vulcanchem.com These substitutions allow for the fine-tuning of the ligand's properties for specific applications, such as catalysis or the development of materials with unique luminescent properties. vulcanchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. ijsrst.comuobaghdad.edu.iq The choice of solvent is crucial and often includes ethanol, methanol, or dimethylformamide (DMSO), where the ligand and metal salts are soluble. uobaghdad.edu.iqrsc.org The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. uobaghdad.edu.iq The resulting complexes can then be isolated as solid precipitates, which can be purified by recrystallization.

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is used to confirm the stoichiometry of the metal-ligand complex, while molar conductivity measurements can help determine the electrolytic nature of the complexes. researchgate.net Spectroscopic methods such as Infrared (IR), UV-Visible (UV-Vis), and Electron Spin Resonance (ESR) spectroscopy, along with X-ray crystallography, provide detailed information about the coordination mode, geometry, and electronic structure of the complexes. researchgate.netresearchgate.net

Divalent Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II))

Derivatives of 8-hydroxyquinoline and 8-methoxyquinoline (B1362559) readily form complexes with a wide range of divalent transition metal ions. uobaghdad.edu.iqacs.orgbendola.com The coordination geometry of these complexes is dependent on the nature of the metal ion and the stoichiometry of the reaction.

Co(II), Ni(II), and Cu(II) Complexes: For Co(II) and Ni(II), octahedral geometries are commonly observed, often with a 1:2 metal-to-ligand ratio and the inclusion of two water molecules in the coordination sphere, leading to a general formula of [M(L)₂(H₂O)₂]. uobaghdad.edu.iqbendola.com Copper(II) complexes, due to the Jahn-Teller effect, often exhibit a distorted octahedral or a square planar geometry. scirp.orgresearchgate.net Studies on copper(II) complexes with 8-hydroxyquinoline derivatives have shown the formation of both 1:1 and 1:2 (metal:ligand) species. rsc.org In some cases, dinuclear copper(II) complexes have also been reported. acs.org

Zn(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. With 8-hydroxyquinoline derivatives, both 1:1 and 1:2 complexes have been identified, with the geometry being influenced by the specific ligand and reaction conditions. acs.orgrsc.org

Pd(II) Complexes: Palladium(II) complexes with 8-hydroxyquinoline derivatives generally adopt a square planar geometry. researchgate.netmdpi.com Synthesis of these complexes often involves the use of a palladium(II) precursor like K₂PdCl₄. researchgate.net The resulting complexes can be ionic, with the general formula [cation][PdCl₂(L)], where L is the deprotonated quinoline ligand. researchgate.net

Spectroscopic Signatures of Metal Complexation (e.g., UV-Vis, ESR)

Spectroscopic techniques are invaluable for confirming the formation of metal complexes and elucidating their electronic structure.

UV-Visible Spectroscopy: The UV-Vis spectra of the free ligands typically show absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. mdpi.com Upon complexation with a metal ion, these bands often exhibit a red-shift (bathochromic shift). mdpi.com Additionally, new, less intense absorption bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. uab.catmdpi.com For some transition metal complexes, weak d-d transitions can also be observed. mdpi.com

| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |

| 8-hydroxyquinoline derivative (HL₁) | DMF | ~275, ~365 | π-π, n-π | mdpi.com |

| Cr(L₁)₃ | DMF | red-shifted ligand bands, ~480, ~670 | π-π*, MLCT, d-d | mdpi.com |

| 8-hydroxyquinoline hydrazone (L1) | DMSO | 264, 303, 328, 337 | Intraligand | uab.cat |

| Oxidovanadium(IV) complex of L1 | DMSO | Ligand bands + 442 | Intraligand + CT | uab.cat |

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). rsc.orgresearchgate.net The ESR spectra provide information about the coordination environment and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants (A) are sensitive to the geometry of the complex and the donor atoms. For example, the coordination of nitrogen atoms from the quinoline ring can often be inferred from the superhyperfine splitting in the g⊥ region of the spectrum. rsc.orgacs.orgresearchgate.net The analysis of ESR spectra can help distinguish between different species in solution, such as mono- and bis-ligand complexes. rsc.org

X-ray Crystallography of Metal-Iodoquinoline Complexes

For instance, the crystal structure of a mercury(II) chloride adduct with 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) shows the mercury ion in a distorted square planar geometry. tandfonline.com The crystal structure of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) complexed with Co(III) reveals a distorted octahedral coordination environment around the cobalt center. rsc.orgnih.gov Similarly, a palladium(II) complex with 5-iodo-7-bromo-8-hydroxyquinoline shows a square planar geometry with bidentate chelation through the nitrogen and oxygen atoms. researchgate.net These structures confirm the expected N,O-bidentate coordination mode of the quinoline ligand and provide precise bond lengths and angles, which are crucial for understanding the stability and reactivity of these complexes. The crystal structure of 7-iodo-8-hydroxyquinoline itself has also been determined, confirming the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. researchgate.net

Thermodynamic and Kinetic Aspects of Metal Binding

The stability of metal complexes is a critical aspect of their chemistry, governed by both thermodynamic and kinetic factors.

Proton Dissociation Processes (pKa) and their Influence on Chelation

The formation of metal complexes with 8-quinoline derivatives is highly dependent on the pH of the solution. rsc.orgnih.gov The ligand must typically be deprotonated to act as an effective chelator. In the case of 8-hydroxyquinoline derivatives, the phenolic proton is acidic and its removal is necessary for coordination. For this compound, while there is no phenolic proton, the quinoline nitrogen is basic and can be protonated in acidic solutions.

The proton dissociation constant (pKa) of the protonated quinoline nitrogen is a key parameter. semanticscholar.org Chelation can only occur effectively at pH values above the pKa of the quinolinium ion, where the nitrogen is deprotonated and available for coordination. The pKa values for 8-hydroxyquinoline derivatives are influenced by the electronic effects of the substituents. nih.gov Electron-withdrawing groups, such as halogens, can lower the pKa of the quinolinium nitrogen, affecting the pH range over which the ligand can effectively bind to metal ions. The determination of pKa values is often carried out using pH-potentiometric titrations or spectrophotometric methods. rsc.orgsemanticscholar.org The stability constants (log β) of the resulting metal complexes are also determined through these methods and provide a quantitative measure of the thermodynamic stability of the complexes in solution. uab.catcnr.it

| Ligand/Complex | Parameter | Value | Method | Reference |

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro) | pKa (quinolinium) | 4.87 ± 0.01 | Potentiometry | rsc.org |

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro) | pKa (hydroxyl) | 9.00 ± 0.01 | Potentiometry | rsc.org |

| [Ru(η⁶-p-cym)(HQCl-Pro)(H₂O)]⁺ | pKa (aqua ligand) | 8.91 ± 0.02 | ¹H NMR | rsc.org |

| [Rh(η⁵-C₅Me₅)(HQCl-Pro)(H₂O)]⁺ | pKa (aqua ligand) | 9.62 ± 0.01 | ¹H NMR | rsc.org |

Stability Constant Determination of Metal-Ligand Complexes

The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (or formation constant). The determination of these constants is crucial for understanding the strength and nature of the metal-ligand bond. A prevalent and highly regarded technique for this purpose is the potentiometric titration method, often referred to as the Calvin-Bjerrum titration technique, as modified by Irving and Rossotti. ddugu.ac.ininflibnet.ac.inunishivaji.ac.in

The fundamental principle of this method lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand as a standard base is added, both in the absence and presence of a metal ion. inflibnet.ac.in The formation of a metal complex involves the ligand, which often has basic properties, binding to the metal ion. unishivaji.ac.in If the ligand is a weak acid or a protonated base, this coordination displaces a proton, causing a measurable change in the pH of the solution. inflibnet.ac.in

The experimental procedure typically involves three separate titrations:

Titration of a free acid (e.g., HClO₄).

Titration of the free acid plus the ligand.

Titration of the free acid, the ligand, and the metal salt. ddugu.ac.in

By comparing the titration curves, the degree of complex formation (n̄, the average number of ligands attached to the metal ion) and the concentration of the free ligand ([L]) can be calculated at various pH points. A formation curve is then generated by plotting n̄ versus pL (-log[L]). ddugu.ac.inscirp.org From this curve, the stepwise stability constants (K₁, K₂, etc.) can be determined using various computational methods, such as the half-integral method (where logKₙ = pL at n̄ = n - 0.5) or least-squares analysis. inflibnet.ac.inscirp.orgscirp.org

While this potentiometric method is standard for many quinoline derivatives, a detailed search of the scientific literature did not yield specific stability constant data for metal complexes of This compound . Therefore, a quantitative comparison of its complex stability with other ligands is not possible at this time.

Structure-Activity Relationships in Metal Coordination

The ability of a molecule to form stable metal complexes and the structure of these complexes are intrinsically linked to the ligand's molecular structure. For 8-substituted quinolines, coordination with a metal ion typically occurs in a bidentate fashion, involving the nitrogen atom of the quinoline ring and the oxygen atom of the substituent at the 8-position. mdpi.com The nature of these substituents profoundly influences the stability and properties of the resulting metal complexes through electronic and steric effects. nih.govroyalsocietypublishing.org

In the case of This compound , the key structural features are the 8-methoxy group and the 7-iodo group. The oxygen atom of the 8-methoxy group serves as a potential donor atom. Unlike the 8-hydroxyquinoline (oxine) analogue, which can deprotonate to form a strongly binding anionic oxygen donor, the 8-methoxy group's oxygen is a neutral and significantly weaker donor. chemimpex.com This difference is fundamental and suggests that, all else being equal, metal complexes of 8-methoxyquinoline derivatives would be considerably less stable than their 8-hydroxyquinoline counterparts.

The substituents on the quinoline ring also exert significant electronic effects that modulate the basicity of the donor atoms and, consequently, the stability of the metal complexes. nih.govresearchgate.net Electron-withdrawing groups generally decrease the electron density on the donor atoms, making them less effective ligands and leading to less stable complexes. The iodine atom at the 7-position is an electron-withdrawing group due to its inductive effect. This effect reduces the basicity of both the quinoline nitrogen and the 8-methoxy oxygen. As a result, it is anticipated that metal complexes of this compound would be less stable than those of the parent 8-methoxyquinoline. nih.gov

Steric effects also play a critical role in determining the coordination geometry and stability of complexes. researchgate.net While substituents at the 2-position of the quinoline ring are known to cause significant steric hindrance that can prevent the formation of certain complex geometries, a substituent at the 7-position is less sterically demanding. researchgate.netrsc.org However, the bulky iodo group may still influence the preferred coordination geometry and the arrangement of ligands around the metal center, potentially leading to distorted geometries. rsc.orgresearchgate.net

Table 1: Summary of Expected Structure-Activity Relationships for this compound

| Structural Feature | Type of Effect | Expected Influence on Metal Complexation |

| 8-Methoxy Group (-OCH₃) | Donor Ability | Acts as a neutral, weak oxygen donor. Leads to significantly less stable complexes compared to the anionic oxygen donor of an 8-hydroxy group. |

| 7-Iodo Group (-I) | Electronic Effect | Strong electron-withdrawing inductive effect. Reduces the basicity of the quinoline N and methoxy O atoms, further decreasing complex stability. |

| 7-Iodo Group (-I) | Steric Effect | Moderate steric bulk. May cause minor distortions in the coordination sphere but is less impactful than substitution at the 2-position. |

| Quinoline Nitrogen | Donor Ability | Primary nitrogen donor atom for chelation. Its basicity is reduced by the electron-withdrawing iodo group. |

Applications of 7 Iodo 8 Methoxyquinoline in Advanced Chemical Research

Applications in Materials Science

The distinct electronic and photophysical properties of 7-iodo-8-methoxyquinoline and its derivatives make them valuable candidates for the development of advanced materials. Researchers are particularly interested in their potential for creating more efficient and sensitive electronic and optical devices.

Development of Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Zn²⁺)

The ability of the quinoline (B57606) scaffold to chelate metal ions has led to the development of fluorescent chemosensors for the detection of various metal ions. smolecule.comnih.gov 8-hydroxyquinoline (B1678124) and its derivatives are particularly well-suited for this application as their fluorescence emission is often enhanced upon complexation with metal ions like Al³⁺ and Zn²⁺. scispace.com This phenomenon, known as chelation-enhanced fluorescence, is attributed to the increased rigidity of the molecule upon metal binding. scispace.com The development of these sensors is significant for both biological and environmental monitoring. scispace.comnih.gov Research in this area focuses on designing chemosensors with high sensitivity and selectivity for specific metal ions. mdpi.comresearchgate.netnih.gov The introduction of different functional groups onto the quinoline ring system allows for the tuning of the sensor's binding affinity and fluorescent response to target analytes. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. frontiersin.org These materials interact with intense laser light to produce new electromagnetic fields with altered properties. frontiersin.org The polarized π-conjugated system present in quinoline derivatives like this compound suggests their potential for NLO applications. vulcanchem.com Research in this area involves studying the third-order NLO properties, such as the non-linear refractive index and absorption. frontiersin.orgaps.org The investigation of these properties is crucial for the development of devices like optical limiters and for applications in optical switching and data processing. frontiersin.org

Investigation of Bioactive Properties in Cellular and Molecular Systems

Beyond its applications in materials science, this compound and related quinoline compounds have demonstrated a range of biological activities. These properties are being studied in cellular and molecular systems to understand their mechanisms of action and potential for therapeutic applications.

Mechanistic Studies of Antimicrobial and Antifungal Activities in vitro

Quinoline derivatives have a long history of being investigated for their antimicrobial properties. smolecule.commdpi.comresearchgate.net The 8-hydroxyquinoline scaffold, in particular, is known to exhibit potent activity against various strains of bacteria and fungi. scispace.com The mechanism of action is often attributed to the chelation of metal ions that are essential for microbial growth and enzymatic function. scispace.com Studies have shown that halogenated 8-hydroxyquinolines, including iodo-substituted derivatives, can be effective against a range of pathogens. mdpi.comnih.govresearchgate.netorientjchem.orgorientjchem.org For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated significant antifungal activity. mdpi.comorientjchem.orgoup.com The antifungal efficacy of these compounds is being explored against various fungal species, including those that are pathogenic to plants and humans. mdpi.comnih.gov

Table 1: In vitro Antimicrobial and Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora, Phaeoacremonium aleophilum | Antifungal activity with MIC values of 10 µg/mL and 1 µg/mL, respectively. | mdpi.com |

| Halogenated 8-hydroxyquinolines | Fungi | Fungitoxic | nih.gov |

| 8-hydroxyquinoline derivatives | Bacteria and Fungi | Antimicrobial and antifungal properties. | smolecule.comresearchgate.net |